molecular formula C13H20N2O5 B15248787 Ethyl2-(2-((tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylate

Ethyl2-(2-((tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylate

Cat. No.: B15248787
M. Wt: 284.31 g/mol
InChI Key: BNXKINBQZKTQSB-UHFFFAOYSA-N
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Description

Ethyl2-(2-((tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylate is a synthetic organic compound with the molecular formula C11H16N2O5. It is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound also contains an ethyl ester group and a tert-butoxycarbonyl (BOC) protected amino group. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl2-(2-((tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylate typically involves the reaction of 2-amino-oxazole-5-carboxylic acid ethyl ester with di-tert-butyl dicarbonate (BOC2O) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the BOC-protected amino group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to increase yield and purity. This can include the use of automated synthesis equipment, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl2-(2-((tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for deprotecting the BOC group.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are used for hydrolysis

Major Products Formed

Scientific Research Applications

Ethyl2-(2-((tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl2-(2-((tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug or an intermediate that is further modified to target specific molecular pathways. The oxazole ring and the amino group can interact with biological targets, such as enzymes or receptors, influencing their activity and leading to desired therapeutic effects .

Comparison with Similar Compounds

Ethyl2-(2-((tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2-aminooxazole-4-carboxylate: Lacks the BOC-protected amino group and is used as an intermediate in different synthetic pathways.

    Ethyl 2-(t-butoxycarbonylamino)oxazole-5-carboxylate: Similar structure but with variations in the position of functional groups.

    2-Bocamino-cyclopropanecarboxylic acid ethyl ester: Contains a cyclopropane ring instead of an oxazole ring

These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C13H20N2O5

Molecular Weight

284.31 g/mol

IUPAC Name

ethyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C13H20N2O5/c1-5-18-11(16)9-8-19-10(15-9)6-7-14-12(17)20-13(2,3)4/h8H,5-7H2,1-4H3,(H,14,17)

InChI Key

BNXKINBQZKTQSB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=COC(=N1)CCNC(=O)OC(C)(C)C

Origin of Product

United States

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